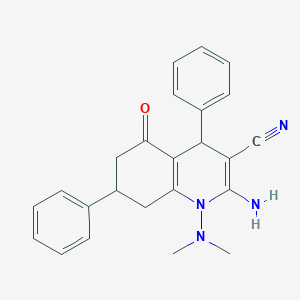![molecular formula C24H20F4N2O2 B303837 4-(4-fluorophenyl)-2-methyl-5-oxo-N-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B303837.png)
4-(4-fluorophenyl)-2-methyl-5-oxo-N-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-fluorophenyl)-2-methyl-5-oxo-N-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide, also known as TAK-659, is a novel inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is an important kinase involved in the development and function of B cells, and its inhibition has shown promising results in the treatment of various B cell malignancies.
Wirkmechanismus
4-(4-fluorophenyl)-2-methyl-5-oxo-N-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide works by selectively inhibiting the activity of BTK, which is a key signaling molecule in B cells. By blocking BTK activity, this compound prevents the activation of downstream signaling pathways, leading to inhibition of B cell proliferation and survival.
Biochemical and Physiological Effects:
In addition to its anti-tumor activity, this compound has been shown to modulate various immune cell functions, including the activation of T cells and natural killer cells. This compound has also been shown to reduce the production of inflammatory cytokines, which may have implications for the treatment of autoimmune diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-(4-fluorophenyl)-2-methyl-5-oxo-N-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide is its high selectivity for BTK, which reduces the risk of off-target effects. However, this compound is still in the early stages of development, and its efficacy and safety in humans have not yet been fully established.
Zukünftige Richtungen
There are several potential future directions for the development of 4-(4-fluorophenyl)-2-methyl-5-oxo-N-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide. One possibility is the combination of this compound with other targeted therapies, such as inhibitors of the PI3K/AKT/mTOR pathway, to enhance its anti-tumor activity. Another potential application of this compound is in the treatment of autoimmune diseases, where its ability to modulate immune cell function may be beneficial. Finally, the development of more potent and selective BTK inhibitors may lead to the discovery of novel therapies for B cell malignancies.
Synthesemethoden
The synthesis of 4-(4-fluorophenyl)-2-methyl-5-oxo-N-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide involves several steps, including the preparation of the starting materials and the coupling of various intermediates. The final product is obtained through a series of purification steps and characterized by various analytical techniques, including NMR spectroscopy and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
4-(4-fluorophenyl)-2-methyl-5-oxo-N-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has been extensively studied in preclinical models of B cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL). In these models, this compound has shown potent anti-tumor activity and has been shown to induce apoptosis and inhibit proliferation of B cells.
Eigenschaften
Molekularformel |
C24H20F4N2O2 |
|---|---|
Molekulargewicht |
444.4 g/mol |
IUPAC-Name |
4-(4-fluorophenyl)-2-methyl-5-oxo-N-[2-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C24H20F4N2O2/c1-13-20(23(32)30-17-6-3-2-5-16(17)24(26,27)28)21(14-9-11-15(25)12-10-14)22-18(29-13)7-4-8-19(22)31/h2-3,5-6,9-12,21,29H,4,7-8H2,1H3,(H,30,32) |
InChI-Schlüssel |
RLAAGAQFHFKTRS-UHFFFAOYSA-N |
SMILES |
CC1=C(C(C2=C(N1)CCCC2=O)C3=CC=C(C=C3)F)C(=O)NC4=CC=CC=C4C(F)(F)F |
Kanonische SMILES |
CC1=C(C(C2=C(N1)CCCC2=O)C3=CC=C(C=C3)F)C(=O)NC4=CC=CC=C4C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















![4,6-dimethyl-2-({2-oxo-2-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]ethyl}sulfanyl)nicotinonitrile](/img/structure/B303776.png)